Trimethyl(octadecyloxy)silane

Descripción

The exact mass of the compound Silane, trimethyl(octadecyloxy)- is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emollient; Skin conditioning. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality Trimethyl(octadecyloxy)silane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trimethyl(octadecyloxy)silane including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

trimethyl(octadecoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H46OSi/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(2,3)4/h5-21H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVPDNFYOFKBFEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCO[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H46OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5066405 | |

| Record name | Silane, trimethyl(octadecyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Silane, trimethyl(octadecyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

18748-98-6 | |

| Record name | Stearyloxytrimethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18748-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stearoxytrimethylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018748986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, trimethyl(octadecyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, trimethyl(octadecyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethyl(octadecyloxy)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.670 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STEAROXYTRIMETHYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9862TW94B2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-depth Technical Guide to Trimethyl(octadecyloxy)silane: Structure, Synthesis, and Applications in Advanced Material Science and Drug Development

This guide provides a comprehensive overview of trimethyl(octadecyloxy)silane, an organosilicon compound with significant applications in surface modification, material science, and the biomedical field. We will delve into its chemical structure, synthesis methodologies, and its role in creating hydrophobic surfaces, enhancing biocompatibility, and enabling controlled drug delivery systems.

Core Concepts: Understanding Trimethyl(octadecyloxy)silane

Trimethyl(octadecyloxy)silane, also known by its IUPAC name trimethyl(octadecoxy)silane, is an organosilane compound featuring a long alkyl chain.[1][2] Its unique molecular structure, combining a reactive silane group with a hydrophobic octadecyl chain, makes it a valuable agent for surface modification.[1] This compound is primarily utilized to impart hydrophobicity to various substrates, enhancing their resistance to moisture and improving their compatibility with organic materials.[1][3]

| Identifier | Value |

| CAS Number | 18748-98-6[1][][5] |

| IUPAC Name | trimethyl(octadecoxy)silane[1][2][] |

| Molecular Formula | C21H46OSi[1][][5] |

| Molecular Weight | 342.7 g/mol [1][2] |

| SMILES | CCCCCCCCCCCCCCCCCCO(C)C[1][5] |

| InChI Key | GVPDNFYOFKBFEN-UHFFFAOYSA-N[1][] |

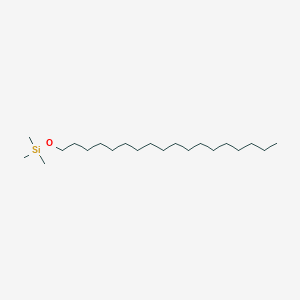

The Molecular Architecture: Chemical Structure and Properties

The chemical structure of trimethyl(octadecyloxy)silane consists of two key functional components: a trimethylsilyl group (-Si(CH₃)₃) and a long, 18-carbon alkyl chain (the octadecyloxy group).[1] The silicon atom is bonded to an oxygen atom, which in turn is attached to the octadecyl carbon chain. The three methyl groups are bonded to the silicon atom. This structure provides the molecule with its characteristic amphiphilic nature, with the silane group being reactive towards hydroxylated surfaces and the long alkyl chain being highly nonpolar and responsible for the hydrophobic properties.[1]

Caption: Chemical structure of trimethyl(octadecyloxy)silane.

Physical and Chemical Properties

| Property | Value |

| Appearance | Liquid[2] |

| Density | 0.821 g/cm³[] |

| Flash Point | > 110 °C[] |

| Refractive Index | 1.439[] |

| Solubility in water | 1.36e-005 mg/L @ 25 °C (estimated)[] |

Synthesis and Manufacturing

The primary method for synthesizing trimethyl(octadecyloxy)silane is through the reaction of octadecanol with trimethylchlorosilane.[1] This reaction is a nucleophilic substitution where the oxygen atom of the hydroxyl group in octadecanol attacks the silicon atom of trimethylchlorosilane, displacing the chlorine atom. The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[1] Another method involves the hydrosilylation of octadecene.[1]

A Typical Laboratory-Scale Synthesis Protocol:

-

Preparation: Dry all glassware thoroughly in an oven at 120°C and cool under a stream of dry nitrogen.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve octadecanol in a suitable anhydrous solvent (e.g., toluene).

-

Addition of Base: Add a stoichiometric equivalent of a base, such as triethylamine or pyridine, to the solution.

-

Addition of Silane: Slowly add trimethylchlorosilane to the reaction mixture at room temperature with vigorous stirring.

-

Reaction: Heat the mixture to reflux and maintain for several hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

Workup: After cooling to room temperature, the precipitated salt (e.g., triethylammonium chloride) is removed by filtration.

-

Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude product can be further purified by vacuum distillation to yield pure trimethyl(octadecyloxy)silane.

Caption: General workflow for the synthesis of trimethyl(octadecyloxy)silane.

Applications in Research and Drug Development

The unique properties of trimethyl(octadecyloxy)silane make it a versatile tool in various scientific and industrial applications, particularly in the realm of drug development and materials science.

Surface Modification and Silanization:

The most prominent application of trimethyl(octadecyloxy)silane is as a surface modifying agent.[1][3] The silane group can react with hydroxyl groups present on the surfaces of materials like glass, silica, and metal oxides to form stable covalent Si-O bonds.[1] This process, known as silanization, effectively grafts the long, hydrophobic octadecyl chains onto the surface, transforming a hydrophilic surface into a hydrophobic one.[1] This is crucial for:

-

Biocompatibility: Modifying the surface of medical devices and implants to improve their biocompatibility and reduce protein adsorption and cell adhesion.[]

-

Drug Delivery: Creating hydrophobic surfaces on drug carriers, such as nanoparticles, to control the release of encapsulated drugs.[] This can lead to more targeted and sustained therapeutic effects.[6]

-

Chromatography: Preparing reversed-phase stationary phases for high-performance liquid chromatography (HPLC), where the hydrophobic surface interacts with nonpolar analytes.

Caption: Schematic of surface modification using trimethyl(octadecyloxy)silane.

Other Applications:

Beyond surface modification, trimethyl(octadecyloxy)silane is also used as:

-

A polymer additive: To improve the processing and surface characteristics of silicone rubber and other polymers.[3]

-

A component in coatings: To enhance durability and resistance to environmental factors.[1]

-

An intermediate in the synthesis of specialty silicones: For use in personal care products and controlled-release systems.[3][7]

Safety and Handling

While specific safety data for trimethyl(octadecyloxy)silane was not the primary focus of this guide, general precautions for handling organosilane compounds should be observed. These typically include working in a well-ventilated area, wearing appropriate personal protective equipment (gloves, safety glasses), and avoiding contact with skin and eyes.[8][9][10] Organosilanes can be moisture-sensitive and may release flammable or toxic byproducts upon decomposition.[8] Always refer to the manufacturer's Safety Data Sheet (SDS) for detailed safety information.

References

-

US EPA. (2023, November 1). Silane, trimethyl(octadecyloxy)- - Substance Details - SRS. Retrieved from [Link]

-

ChemicalCell. Trimethyl(Octadecyloxy)Silane CAS NO 18748-98-6. Retrieved from [Link]

-

PubChem - NIH. Stearoxytrimethylsilane | C21H46OSi | CID 87778. Retrieved from [Link]

-

PubChemLite. Trimethyl(octadecyloxy)silane (C21H46OSi). Retrieved from [Link]

-

Data.gov. (2025, September 6). Compound 526071: 1-Octadecanol, 16-methyl, TMS. Retrieved from [Link]

-

PubChem - NIH. Silane, trimethyl(octyloxy)- | C11H26OSi | CID 518908. Retrieved from [Link]

-

Gelest, Inc. OCTYLTRIS(TRIMETHYLSILOXY)SILANE, 95% - SIO6715.7 Material Safety Data Sheet. Retrieved from [Link]

-

ResearchGate. Synthesis of the reversed stationary phase for solid phase extraction using trimethoxyoctadecyl silane. Retrieved from [Link]

-

Material Safety Data Sheet. (2019, March 1). Retrieved from [Link]

-

Wikipedia. Octadecyltrimethoxysilane. Retrieved from [Link]

-

ZM Silane Limited. (2025, June 23). Organosilicon Compounds | Silane Silicone Manufacturer. Retrieved from [Link]

-

PMC. Silane Modification of Mesoporous Materials for the Optimization of Antiviral Drug Adsorption and Release Capabilities in Vaginal Media. Retrieved from [Link]

Sources

- 1. Buy Trimethyl(octadecyloxy)silane | 18748-98-6 [smolecule.com]

- 2. Stearoxytrimethylsilane | C21H46OSi | CID 87778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Trimethyl(Octadecyloxy)Silane | 18748-98-6 | ChemicalCell [chemicalcell.com]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. zmsilane.com [zmsilane.com]

- 7. specialchem.com [specialchem.com]

- 8. gelest.com [gelest.com]

- 9. images.thdstatic.com [images.thdstatic.com]

- 10. fishersci.com [fishersci.com]

Trimethyl(octadecyloxy)silane solubility in polar vs non-polar solvents

Thermodynamic Solubility and Application Profiling of Trimethyl(octadecyloxy)silane (TMOS) in Advanced Drug Delivery Systems

Executive Summary

Trimethyl(octadecyloxy)silane (CAS 18748-98-6), also known as stearoxytrimethylsilane, is a high-purity organosilicon compound characterized by a long-chain aliphatic tail and a sterically hindered silyl ether headgroup[1]. In the realm of pharmaceutical formulation and lipid nanoparticle (LNP) engineering, understanding the precise solvating behavior of TMOS is critical. This whitepaper deconstructs the thermodynamic causality behind its solubility profile in polar versus non-polar solvents and provides a validated methodological framework for its use in surface functionalization and drug delivery systems[].

Chemical Anatomy and the Causality of Solvation

To understand the macroscopic solubility of Trimethyl(octadecyloxy)silane, one must first analyze its microscopic architecture. The molecule ( C21H46OSi ) consists of two distinct domains[1]:

-

The Octadecyl Chain ( C18 ): A massive, highly lipophilic hydrocarbon tail that dominates the molecule's spatial footprint. This domain interacts almost exclusively through London dispersion forces.

-

The Trimethylsilyl (TMS) Ether Linkage: While the oxygen atom in a standard ether might act as a hydrogen bond acceptor, the bulky trimethylsilyl group in TMOS creates severe steric hindrance. This physical blocking prevents water or methanol molecules from effectively hydrogen-bonding with the oxygen[3].

Consequently, TMOS exhibits an extreme hydrophobic and lipophilic profile. The lack of hydrogen-bonding capability, combined with the massive non-polar surface area, dictates its phase behavior across different solvent gradients[3].

Thermodynamic Phase Behavior: Polar vs. Non-Polar Solvents

The solubility of TMOS is not merely a binary "dissolves or doesn't dissolve" phenomenon; it is governed by the Gibbs free energy equation ( ΔG=ΔH−TΔS ).

Quantitative Solubility Profile

The following table summarizes the solubility behavior of TMOS across various solvent classes, providing a baseline for formulation scientists[]:

| Solvent Class | Representative Solvent | Dielectric Constant ( ϵ ) | TMOS Solubility Profile | Mechanistic Driver |

| Highly Non-Polar | Hexane, Toluene | 1.8 - 2.4 | Highly Soluble (Miscible) | Favorable ΔH via London dispersion forces matching the C18 chain. |

| Weakly Polar (Halogenated) | Chloroform, DCM | 4.8 - 8.9 | Highly Soluble | Strong induced dipole-dipole interactions overcoming cohesive solvent forces. |

| Intermediate (Alcohols) | Ethanol, Isopropanol | 18.3 - 24.5 | Moderately Soluble (Temp dependent) | Partial disruption of solvent hydrogen-bond networks; requires heat to drive entropy. |

| Highly Polar | Water, Methanol | 33.0 - 80.1 | Insoluble ( 1.36×10−5 mg/L in H2O ) | Massive entropic penalty ( ΔS<0 ) due to forced clathrate cage formation. |

The Causality of Insolubility in Polar Solvents

When TMOS is introduced into a highly polar solvent like water, the solvent molecules must break their highly favorable hydrogen-bond network to accommodate the massive C18 chain. Because the TMS group prevents the formation of new hydrogen bonds with the solvent, water molecules are forced to form a highly ordered, ice-like clathrate cage around the hydrophobic tail. This results in a severe decrease in entropy ( ΔS≪0 ). Thermodynamically, this makes dissolution highly unfavorable ( ΔG>0 ), resulting in immediate phase separation[].

The Causality of Solubility in Non-Polar Solvents

In non-polar solvents like toluene, the cohesive energy density of the solvent closely matches that of the octadecyl chain. The solvation process is driven by the maximization of London dispersion forces. The entropy of mixing ( ΔSmix ) is positive, and the enthalpy of mixing ( ΔHmix ) is near zero, resulting in a negative ΔG and spontaneous, homogeneous solvation[3].

Thermodynamic logic of TMOS solvation in polar versus non-polar environments.

Application in Drug Development & Lipid Nanoparticles

In modern pharmacokinetics, the surface properties of drug carriers dictate their biodistribution and circulation half-life. TMOS is increasingly utilized in the biomedical industry as a surface modification agent for biomaterials and targeted drug delivery systems[].

Lipid Nanoparticles (LNPs) and Peptide Delivery: TMOS is employed to confer controlled release properties to peptide-based drug delivery systems[]. By grafting the octadecyl chain onto the surface of silica-based nanocarriers or integrating it into lipid matrices, formulators can drastically increase the hydrophobicity of the carrier. This hydrophobic shield prevents premature enzymatic degradation of the peptide payload in aqueous physiological environments and delays the burst release phase, allowing for sustained therapeutic windows[].

Furthermore, because TMOS is highly soluble in the organic solvents (e.g., ethanol, chloroform) used during the initial lipid mixing phases of LNP synthesis, it integrates seamlessly into standard microfluidic formulation workflows before the aqueous dilution step[].

Methodological Framework: TMOS Surface Functionalization

To harness the properties of TMOS, researchers must execute surface functionalization in strictly non-polar environments to ensure complete solvation and prevent premature phase separation. Below is a self-validating protocol for the silanization of mesoporous silica nanoparticles (MSNs) using TMOS.

Step-by-Step Protocol: Hydrophobic Functionalization of MSNs

Phase 1: Substrate Preparation & Dehydration

-

Disperse 1.0 g of MSNs in 50 mL of anhydrous toluene. Causality: Toluene is chosen because its non-polar nature perfectly solvates the C18 chain of TMOS, ensuring a homogeneous reaction mixture[3].

-

Sonicate the suspension for 30 minutes to break down aggregates.

-

Azeotropically distill ~10 mL of toluene using a Dean-Stark apparatus to remove trace adsorbed water from the silica surface.

Phase 2: Catalytic Coupling 4. Under an inert argon atmosphere, inject 2.0 mmol of TMOS into the suspension. 5. Add a catalytic amount of a Lewis acid (e.g., AlCl3 ) if direct etherification of surface silanols is required, as TMOS (an alkoxysilane/silyl ether) is less reactive than chlorosilanes[3]. 6. Reflux the mixture at 110°C for 24 hours under continuous magnetic stirring. Causality: Elevated thermal energy is required to drive the substitution reaction and overcome the steric hindrance of the trimethylsilyl group.

Phase 3: Purification and Validation 7. Centrifuge the suspension at 10,000 RPM for 15 minutes to isolate the functionalized nanoparticles. 8. Wash the pellet sequentially: twice with toluene (to remove unreacted TMOS) and twice with absolute ethanol (an intermediate solvent to transition the particles for drying). 9. Dry the functionalized MSNs under vacuum at 60°C for 12 hours. 10. Self-Validation Step: Perform Fourier Transform Infrared (FTIR) spectroscopy. The successful grafting of TMOS is validated by the appearance of strong asymmetric and symmetric C−H stretching vibrations at 2920 cm−1 and 2850 cm−1 , confirming the presence of the octadecyl chain.

Experimental workflow for the hydrophobic functionalization of silica nanoparticles using TMOS.

Sources

Application Note: Trimethyl(octadecyloxy)silane as a Biocompatible Hydrophobic Surface Modifier

Target Audience: Researchers, Materials Scientists, and Pharmaceutical Formulation Engineers Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Executive Summary & Mechanistic Paradigm

Trimethyl(octadecyloxy)silane (CAS 18748-98-6), also known as stearoxytrimethylsilane, is a highly specialized organosilicon compound utilized for precise surface modification[1]. While traditional silanization relies on highly reactive, moisture-sensitive trifunctional silanes like Octadecyltrichlorosilane (OTS), these legacy reagents often undergo uncontrolled polycondensation, forming uneven multilayers and releasing corrosive byproducts.

This enables a dual-action formulation strategy in drug development: the Active Pharmaceutical Ingredient (API) or excipient is covalently shielded by a moisture-resistant TMS barrier, while the liberated stearyl alcohol co-precipitates to form an in-situ hydrophobic lipid matrix, further modulating controlled release[].

Fig 1. Dual-action mechanism of TMOS: Covalent TMS capping and in-situ lipid matrix formation.

Physicochemical & Comparative Data

To engineer a robust surface modification workflow, one must understand the thermodynamic driving forces and steric limitations of the chosen silane. The tables below summarize the physical properties of TMOS and compare its mechanistic advantages against legacy modifiers.

Table 1: Physicochemical Profile of Trimethyl(octadecyloxy)silane[4]

| Parameter | Value / Description |

| Chemical Name | Trimethyl(octadecyloxy)silane (Stearoxytrimethylsilane) |

| CAS Number | 18748-98-6 |

| Molecular Formula | C₂₁H₄₆OSi |

| Molecular Weight | 342.68 g/mol |

| Density | ~0.82 g/cm³ |

| Topological Polar Surface Area | 9.2 Ų |

| Primary Function | Surface modification, hydrophobic capping, emollient[4][5] |

Table 2: Comparative Analysis of Silane Surface Modifiers

| Modifier Reagent | Reactivity Type | Leaving Group | Polycondensation Risk | Primary Application |

| OTS (Octadecyltrichlorosilane) | Trifunctional | Hydrochloric Acid (Corrosive) | High (Forms dense SAMs) | Microelectronics, Glass |

| TMS-Cl (Trimethylchlorosilane) | Monofunctional | Hydrochloric Acid (Corrosive) | None | General lab silanization |

| TMOS (Trimethyl(octadecyloxy)silane) | Monofunctional | Stearyl Alcohol (Biocompatible) | None (True monolayer) | Biomaterials, Cosmetics, APIs |

Experimental Protocols

The following self-validating protocol details the hydrophobic capping of silica nanoparticles (a common drug carrier excipient) using TMOS. The causality behind solvent selection and thermal parameters is explicitly defined to ensure reproducibility.

Fig 2. Step-by-step protocol for the hydrophobic functionalization of nanoparticles using TMOS.

Protocol: Hydrophobic Capping of Silica Excipients

Step 1: Substrate Activation

-

Action: Transfer 10.0 g of mesoporous silica nanoparticles into a Schlenk flask. Dry under vacuum (≤ 10 mbar) at 110°C for 4 hours.

-

Causality: Removes physisorbed water. Unlike trifunctional silanes that require trace water to hydrolyze, trans-silylation of TMOS directly targets surface silanols (Si-OH). Excess water would prematurely cleave the silane into volatile hexamethyldisiloxane, reducing grafting efficiency.

Step 2: Silane Solvation

-

Action: In a separate anhydrous vessel, dissolve 2.0 g of TMOS[1] in 100 mL of anhydrous toluene.

-

Causality: Toluene provides a sufficiently high boiling point for the subsequent reflux and fully solvates both the highly non-polar TMOS and the stearyl alcohol byproduct.

Step 3: Surface Reaction (Trans-silylation)

-

Action: Introduce the silane solution to the activated silica under a continuous nitrogen purge. Reflux the suspension at 90°C for 6 hours with magnetic stirring.

-

Causality: Thermal energy overcomes the activation barrier for the cleavage of the stable Si-O-C bond. The nitrogen purge prevents ambient moisture interference and drives the reaction equilibrium forward.

Step 4: Washing and Centrifugation

-

Action: Cool the suspension to room temperature. Centrifuge at 10,000 x g for 15 minutes and decant the supernatant. Wash the pellet three times with 50 mL of warm hexane (40°C).

-

Causality: Warm hexane effectively dissolves the cleaved stearyl alcohol byproduct[5].

-

Self-Validation Checkpoint: Evaporate a 1 mL aliquot of the final hexane wash on a watch glass. The absence of a waxy white residue confirms the complete removal of free stearyl alcohol, ensuring subsequent analytics reflect true covalent modification rather than physisorbed wax.

Step 5: Drying and Curing

-

Action: Bake the washed particles in a convection oven at 120°C for 2 hours.

-

Causality: Drives off residual non-polar solvent and promotes the condensation of any sterically hindered, hydrogen-bonded silanols, finalizing the covalent Si-O-Si linkages.

Analytical Validation Workflows

To guarantee the scientific integrity of the modified surface, empirical validation must be conducted using orthogonal analytical techniques:

-

Fourier Transform Infrared Spectroscopy (FTIR): Assess the pre- and post-modification spectra. Successful TMOS capping is validated by the attenuation of the broad hydrophilic -OH stretching band (3200–3600 cm⁻¹) and the emergence of the sharp Si-CH₃ rocking vibration at ~840 cm⁻¹.

-

Goniometry (Contact Angle): Press the functionalized powder into a smooth pellet. A successful transition from a hydrophilic state to a TMS-capped hydrophobic state is confirmed when the sessile water drop contact angle shifts from <20° to >110°[4].

-

Solid-State NMR (²⁹Si CP/MAS): Analyze the silicon environment. The appearance of an "M" peak (monofunctional silicon environment, R₃Si-O-) at approximately +10 to +15 ppm confirms the covalent attachment of the trimethylsilyl group to the substrate matrix.

Sources

Application Note: A Comprehensive Guide to the Preparation of C18 Reversed-Phase Chromatography Stationary Phases Using Trimethoxy(octadecyl)silane

Abstract

This guide provides a detailed, scientifically-grounded framework for researchers, chemists, and drug development professionals on the synthesis of robust and high-performance C18 reversed-phase chromatography stationary phases. The protocol centers on the use of trimethoxy(octadecyl)silane as the primary silanizing agent for bonding onto a silica support. We will explore the fundamental chemistry of the silica surface, the mechanism of silanization, and the critical role of subsequent end-capping. This document moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a reproducible and validated workflow. Detailed protocols, characterization methods, and safety considerations are presented to equip the user with the necessary expertise to create customized stationary phases for demanding analytical and preparative separations.

Introduction: The Foundation of Reversed-Phase Chromatography

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone of modern analytical chemistry, indispensable for the separation, identification, and purification of a vast array of molecules. The selectivity and performance of RP-HPLC are fundamentally dictated by the stationary phase, which typically consists of a solid support, most commonly silica gel, chemically modified to present a non-polar surface.

The most ubiquitous of these modifications is the covalent attachment of n-octadecyl (C18) alkyl chains, creating a hydrophobic surface that interacts with analytes based on their hydrophobicity.[1] The process of attaching these organic moieties to the inorganic silica backbone is known as silanization. This guide focuses on the use of trimethoxy(octadecyl)silane, an alkoxysilane reagent, to achieve this critical surface modification.

The Chemistry of Stationary Phase Synthesis

The creation of a C18 stationary phase is a multi-step process involving the activation of the silica surface, the primary bonding of the C18 ligand, and a crucial "end-capping" step to deactivate residual active sites.

The Silica Surface: A Reactive Canvas

The surface of silica gel is not inert; it is populated by hydroxyl groups known as silanols (Si-OH).[2] These silanols are the anchor points for the chemical modification. However, not all silanols are equal. They can exist as isolated, geminal (two -OH on one Si), or vicinal (adjacent) groups, and their reactivity can be influenced by surface hydration and purity.[3][4] The primary goal of the synthesis is to controllably react these silanol groups to form stable, covalent siloxane bonds (Si-O-Si) with the C18 silane reagent.[5][6]

The Silanization Reaction: Creating the C18 Layer

Trimethoxy(octadecyl)silane is an alkoxysilane, which reacts with surface silanols. The reaction proceeds through the nucleophilic attack of the silanol oxygen on the silicon atom of the silane, displacing a methoxy group which then protonates to form methanol as a byproduct.

This reaction is influenced by several factors, including temperature and the presence of a catalyst, which are crucial for driving the reaction to completion, especially with less reactive alkoxysilanes.[7][8]

Caption: The primary silanization reaction.

The Imperative of End-Capping

Due to the sheer bulk of the 18-carbon alkyl chain, it is sterically impossible for the silanizing reagent to react with every available silanol group on the silica surface.[2] These unreacted, or "residual," silanols are polar and often acidic. If left exposed, they can engage in undesirable secondary interactions (e.g., hydrogen bonding, ion-exchange) with polar or basic analytes, leading to significant peak tailing, poor reproducibility, and altered selectivity.[9]

To mitigate this, a second silanization step, known as end-capping , is performed. This involves reacting the C18-bonded silica with a much smaller, highly reactive silane, such as trimethylchlorosilane (TMCS).[10] These small molecules can access the sterically hindered regions and "cap" the majority of the remaining silanols, rendering the surface more inert and homogeneously hydrophobic.[11]

Caption: The end-capping reaction to passivate residual silanols.

Overall Synthesis Workflow

The preparation of a C18 stationary phase follows a logical and sequential process designed to maximize bonding density and minimize residual silanol activity.

Caption: High-level workflow for C18 stationary phase synthesis.

Detailed Experimental Protocols

Safety First: Silane reagents are reactive and can cause irritation to the skin, eyes, and respiratory tract.[12] They react with moisture, often releasing corrosive byproducts like HCl (from chlorosilanes) or alcohols. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Protocol 1: Activation of Silica Gel

Rationale: This step removes physisorbed water and activates the silanol groups. A common method is acid washing followed by high-temperature drying.[9][13] This ensures the silanizing reagent reacts with the surface silanols rather than with free water in the slurry.

-

Acid Washing: Suspend 50 g of high-purity, spherical silica gel (e.g., 5 µm, 100 Å pore size) in 200 mL of 6 M hydrochloric acid.

-

Reflux: Heat the suspension to reflux and maintain for 4 hours with gentle stirring.

-

Washing: Allow the mixture to cool. Collect the silica by filtration and wash thoroughly with copious amounts of deionized water until the filtrate is neutral (pH 6-7).

-

Drying: Dry the activated silica gel in a vacuum oven at 150-180°C for at least 12 hours, or until a constant weight is achieved. Store the dried silica in a desiccator until use.

Protocol 2: C18 Bonding with Trimethoxy(octadecyl)silane

Rationale: This is the core reaction where the hydrophobic C18 layer is created. Toluene is a common anhydrous solvent. The reaction is typically performed at elevated temperatures to increase the reaction rate.[14] A catalyst may be used to improve the efficiency of alkoxysilane bonding.[8]

-

Setup: In a three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add the 50 g of dried, activated silica gel.

-

Solvent Addition: Add 250 mL of anhydrous toluene to the flask. Stir the mixture to create a uniform slurry.

-

Reagent Addition: Add 25 g of trimethoxy(octadecyl)silane to the slurry.

-

Reaction: Under a slow stream of dry nitrogen, heat the mixture to reflux (approx. 110°C) and maintain for 24 hours with continuous stirring.

-

Washing: After cooling to room temperature, filter the C18-bonded silica. Wash it sequentially with 100 mL portions of toluene, methanol, and acetone to remove unreacted silane and byproducts.

-

Drying: Dry the material in a vacuum oven at 80°C for 8-12 hours.

Protocol 3: End-Capping

Rationale: This step passivates the majority of remaining active silanol sites using a small, nimble reagent.[13]

-

Setup: Transfer the dried C18-bonded silica to a clean, dry three-neck flask as described in Protocol 2.

-

Slurry Formation: Add 250 mL of anhydrous toluene and stir to form a slurry.

-

Reagent Addition: Add 10 mL of trimethylchlorosilane (TMCS) to the slurry.

-

Reaction: Heat the mixture to reflux (approx. 110°C) under a nitrogen atmosphere and maintain for 6 hours with stirring.

-

Final Wash: Cool the mixture, filter the final product, and wash sequentially with 100 mL portions of toluene, methanol, and acetone.

-

Final Drying: Dry the final C18 end-capped stationary phase in a vacuum oven at 80°C overnight. The material is now ready for characterization and column packing.

Characterization and Quality Control

A self-validating protocol requires confirmation that the synthesis was successful. Several analytical techniques can be employed to characterize the final product.

| Parameter | Technique | Typical Value / Expected Outcome | Significance |

| Carbon Load | Elemental Analysis (CHN) | 15-20% Carbon by weight | Indicates the overall amount of C18 phase bonded to the silica. |

| Surface Coverage | Calculated from Carbon Load and Silica Surface Area | 3.0 - 3.5 µmol/m²[15][16] | A measure of the density of the C18 chains on the surface. |

| Residual Silanol Activity | Solid-State ¹³C & ²⁹Si NMR | Reduced Si-OH signal, prominent C18 and TMS signals[15] | Confirms the covalent bonding and the effectiveness of end-capping. |

| Hydrophobicity | Chromatographic Test | Retention of neutral, non-polar analytes (e.g., Toluene, Ethylbenzene) | Confirms the reversed-phase character of the material. |

| Peak Shape for Bases | Chromatographic Test | Symmetrical peaks for basic compounds (e.g., Amitriptyline) | A critical test for effective end-capping and minimal silanol interaction.[15] |

Troubleshooting Common Issues

| Problem | Potential Cause | Recommended Solution |

| Low Carbon Load | Incomplete reaction; moisture in reagents/glassware; insufficient reaction time/temp. | Ensure silica is thoroughly activated and dried. Use anhydrous solvents. Extend reaction time or increase temperature. Consider a catalyst. |

| Poor Peak Shape for Basic Analytes | Ineffective end-capping; highly acidic residual silanols. | Repeat the end-capping step. Ensure the end-capping reagent is fresh and reactive. |

| Poor Reproducibility (Batch-to-Batch) | Inconsistent silica activation; variations in reaction conditions. | Standardize the activation protocol (time, temp). Precisely control reaction time, temperature, and reagent stoichiometry for all batches. |

References

-

Kirkland, J. J., et al. (2003). Characterization and Evaluation of C18 HPLC Stationary Phases Based on Ethyl-Bridged Hybrid Organic/Inorganic Particles. Analytical Chemistry, 75(24), 6781-8. Available at: [Link]

-

Chrom Tech. What Is End-Capping in HPLC Columns?. Available at: [Link]

-

PubMed. (2003). Characterization and evaluation of C18 HPLC stationary phases based on ethyl-bridged hybrid organic/inorganic particles. Anal Chem, 75(24), 6781-8. Available at: [Link]

-

Nawrocki, J., et al. (2018). Silanization of superficially porous silica particles with p-aminophenyltrimethoxysilane. ResearchGate. Available at: [Link]

-

Wyndham, K. D., et al. Comparison of Different Reversed-Phase Packing Materials Based on Higher Organic Hybrid Particles. Waters Corporation. Available at: [Link]

-

ChromaNik Technologies Inc. A New Concept of End-capping for Reversed Phase Silica Material: Conversion of Silanol Groups to Siloxane Bond by Heating. Available at: [Link]

-

Wirth, M. J., et al. Characterization of C18-bonded liquid chromatographic stationary phases by Raman spectroscopy. ResearchGate. Available at: [Link]

-

Wikipedia. Silanization. Available at: [Link]

-

Separation Science. End-capping. Available at: [Link]

-

ALWSCI. (2025). What Is Silanization And Why Does It Matter?. Available at: [Link]

-

Phenomenex. (2025). The Role of End-Capping in RP. Available at: [Link]

-

Van Der Voort, P., & Vansant, E. F. Silylation of the silica surface. Marcel Dekker, Inc. Available at: [Link]

-

Tuncel, A., et al. Design of Reversed-Phase Chromatography Column Packing Material for Protein Separation: Part 2- Chromatographic Performance. ResearchGate. Available at: [Link]

-

Nawrocki, J., et al. (1996). Molecular surface structures of modified silicas for chromatography. Pure and Applied Chemistry. Available at: [Link]

-

Tanaka, N., et al. (2015). Chromatographic Characterization of Silica C18 Packing Materials. ResearchGate. Available at: [Link]

-

Xia, D., et al. (2024). Design and evaluation of C18 stationary phases with different polar-embedded groups for liquid chromatography. Analytica Chimica Acta. Available at: [Link]

- Google Patents. (2015). Preparation method of C18 reverse phase silica gel bonded stationary phase.

-

Tuncel, A., et al. Design of Reversed-Phase Chromatography Column Packing Material for Protein Separation: Part 2- Chromatographic Performance. SciSpace. Available at: [Link]

-

Gelest, Inc. OCTYLTRIS(TRIMETHYLSILOXY)SILANE, 95% Safety Data Sheet. Available at: [Link]

-

Hosoya, K., et al. (1992). Polymer-based packing materials for reversed-phase liquid chromatography. Journal of Chromatography A. Available at: [Link]

-

Limsavarn, L., et al. (2012). Effect of trimethylsilane pre-capping on monomeric C18 stationary phases made from high-purity type-B silica substrates: efficiency, retention, and stability. PubMed. Available at: [Link]

-

McMurtrey, K. D. (2007). Reaction of Silica Gel with Trimethylsilyl Donors Using Conditions Useful for End- Capping HPLC Bonded Phase Packings. ResearchGate. Available at: [Link]

-

Nguyen, G. T., et al. Reaction of silica and trimethoxyoctadecyl silane. ResearchGate. Available at: [Link]

-

Limsavarn, L., et al. Effect of trimethylsilane pre-capping on monomeric C18 stationary phases made from high-purity type-B silica substrates: Efficiency, retention, and stability. ResearchGate. Available at: [Link]

-

Nguyen, G. T., et al. (2014). Synthesis of the reversed stationary phase for solid phase extraction using trimethoxyoctadecyl silane. ResearchGate. Available at: [Link]

-

Wang, J., et al. (2026). Preparation of a novel C18-sulfobetaine stationary phase based on silica monolith particles for multimodal high performance liquid chromatography. Journal of Chromatography A. Available at: [Link]

-

Sanagi, M. M., et al. Preparation and Application of Octadecylsilyl-Silica Adsorbents for Chemical Analysis. Universiti Kebangsaan Malaysia. Available at: [Link]

-

Wang, P., & Carr, P. W. Effects of elevated temperature and mobile phase composition on a novel C-18 silica column. ResearchGate. Available at: [Link]

-

YMC. Methods in Developing Mobile Phase Condition for C18 Column. Available at: [Link]

-

Wise, S. A., & May, W. E. Effect of C18 surface coverage on selectivity in reversed-phase liquid chromatography of polycyclic aromatic hydrocarbons. Analytical Chemistry. Available at: [Link]

Sources

- 1. Reverse Phased Chromatography (RPC) in Practice [sigmaaldrich.com]

- 2. sepscience.com [sepscience.com]

- 3. lab.semi.ac.cn [lab.semi.ac.cn]

- 4. Effect of trimethylsilane pre-capping on monomeric C18 stationary phases made from high-purity type-B silica substrates: efficiency, retention, and stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Silanization - Wikipedia [en.wikipedia.org]

- 6. What Is Silanization And Why Does It Matter? - Blogs - News [alwsci.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ukm.my [ukm.my]

- 10. chromtech.com [chromtech.com]

- 11. lcms.cz [lcms.cz]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. CN104971705A - Preparation method of C18 reverse phase silica gel bonded stationary phase - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Characterization and evaluation of C18 HPLC stationary phases based on ethyl-bridged hybrid organic/inorganic particles [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Troubleshooting Trimethyl(octadecyloxy)silane Synthesis

Welcome to the Technical Support Center for the synthesis of Trimethyl(octadecyloxy)silane (TMOS). TMOS is a critical long-chain alkyl silane utilized extensively as a surface modification agent, hydrophobic intermediate, and functionalization reagent in advanced materials and drug delivery systems[1].

Despite the theoretical simplicity of forming a silyl ether from 1-octadecanol (stearyl alcohol), researchers frequently encounter low yields (< 40%). This guide is designed to help you diagnose and resolve these issues by addressing the steric bulk of the octadecyl chain, the hydrolytic lability of the Si-O-C bond, and the specific activation requirements of your chosen silylating agents.

Diagnostic Workflow

Before diving into specific troubleshooting scenarios, use the diagnostic logic tree below to identify the most likely point of failure in your synthetic pathway.

Diagnostic workflow for troubleshooting TMOS synthesis yields.

Core Troubleshooting Guide & FAQs

Q1: I am using Hexamethyldisilazane (HMDS) as the silylating agent under reflux, but my conversion of 1-octadecanol is stalling at 30%. Why? A1: HMDS is a highly stable, commercially available reagent that produces ammonia as its only byproduct, making it ideal for clean syntheses[2]. However, HMDS possesses inherently low silylating power[3]. Without a catalyst, the activation energy required for the nucleophilic attack of the sterically hindered, long-chain 1-octadecanol onto the silicon atom is simply too high, even under prolonged reflux conditions.

-

The Fix (Causality): You must polarize the Si-N bond in HMDS. The addition of a catalytic amount of elemental Iodine ( I2 ) (approx. 1-5 mol%) creates a highly reactive intermediate. The iodine polarizes the Si-N bond, forming a reactive iodoammonium silylating species that rapidly reacts with the alcohol, releasing ammonia gas and regenerating the catalyst[2]. Alternatively, adding 1-10% Trimethylchlorosilane (TMSCl) acts as a potent acidic catalyst to accelerate the derivatization[3].

Q2: When using Trimethylchlorosilane (TMSCl) in tetrahydrofuran (THF), I observe a heavy white precipitate and my final yield is extremely low. What is happening? A2: The white precipitate is a critical clue. TMSCl reacts with 1-octadecanol to form the desired silyl ether, but it concurrently generates stoichiometric amounts of hydrochloric acid (HCl)[4]. If this HCl is not immediately scavenged, it creates a highly acidic environment that drives the equilibrium backward, cleaving the newly formed acid-sensitive trimethylsilyl ether back into 1-octadecanol and hexamethyldisiloxane.

-

The Fix (Causality): Incorporate a non-nucleophilic acid scavenger, such as Triethylamine (TEA) or N-methylmorpholine (NMM), in a 1.2 to 1.5 molar excess relative to TMSCl[4]. The base neutralizes the HCl, forming an insoluble amine hydrochloride salt (the white precipitate). By removing HCl from the solution, you drive the reaction forward via Le Chatelier's principle.

Q3: My TLC shows 100% conversion during the reaction, but after an aqueous workup, my isolated yield of TMOS drops to 40%. A3: Trimethylsilyl (TMS) ethers are notoriously labile toward hydrolysis, particularly under mildly acidic or even neutral aqueous conditions[3][5]. While the long hydrophobic octadecyl chain provides some steric shielding, it does not entirely protect the silicon center from nucleophilic attack by water during aggressive washing steps.

-

The Fix (Causality): Switch to a strictly non-aqueous workup. If using HMDS, the byproduct is ammonia gas, meaning no workup is needed other than evaporating the solvent[2]. If using TMSCl with TEA, precipitate the TEA-HCl salt by adding a non-polar solvent (like cold hexane), filter the solid under an inert atmosphere, and concentrate the filtrate in vacuo[6].

Quantitative Data: Reagent Comparison & Expected Yields

To optimize your specific constraints (time vs. reagent cost), compare the validated reaction conditions and their expected yields below:

| Silylating Agent | Catalyst / Base Scavenger | Reaction Temp & Time | Workup Method | Expected Yield |

| HMDS | None | Reflux, 24 - 96h | Evaporation | < 30% |

| HMDS | Iodine (5 mol%) | Room Temp, < 1h | Anhydrous Filtration | > 90% |

| HMDS | Solid LiClO4 (20 mol%) | Room Temp, Solvent-free, 1h | Hexane Extraction | 85 - 95% |

| TMSCl | None | Room Temp, 4h | Aqueous Wash | Fails (Reverts) |

| TMSCl | TEA (1.5 eq) | 0 °C to Room Temp, 2 - 4h | Non-aqueous Precipitation | 85 - 95% |

Validated Standard Operating Procedures (SOPs)

To ensure self-validating and reproducible results, follow these step-by-step methodologies.

SOP 1: Iodine-Catalyzed HMDS Silylation (Recommended for High Yield & Easy Workup)

This method leverages the catalytic turnover of I2 to achieve near-quantitative yields without generating amine salts.

-

Preparation: Flame-dry a 100 mL round-bottom flask and purge with dry N2 .

-

Dissolution: Dissolve 10.0 mmol of 1-octadecanol in 20 mL of anhydrous dichloromethane (DCM).

-

Reagent Addition: Add 7.0 mmol of Hexamethyldisilazane (HMDS) via syringe. (Note: 0.7 eq is sufficient since each HMDS molecule provides two TMS groups, but a slight excess ensures complete conversion).

-

Catalysis: Add 0.5 mmol (5 mol%) of elemental Iodine ( I2 ) crystals. The solution will turn slightly brown.

-

Reaction: Stir at room temperature. The reaction is typically complete within 10-30 minutes, indicated by the cessation of ammonia gas evolution[2].

-

Anhydrous Workup: To avoid hydrolytic cleavage, do not wash with aqueous sodium thiosulfate. Instead, filter the reaction mixture through a short pad of anhydrous basic alumina or silica to remove the iodine catalyst.

-

Isolation: Concentrate the colorless filtrate under reduced pressure to yield pure Trimethyl(octadecyloxy)silane.

SOP 2: TMSCl/TEA Silylation Workflow

Use this method if HMDS is unavailable. Strict adherence to anhydrous conditions is mandatory.

-

Preparation: Flame-dry a 100 mL Schlenk flask and establish a rigorous inert N2 atmosphere.

-

Dissolution: Dissolve 10.0 mmol of 1-octadecanol in 25 mL of anhydrous tetrahydrofuran (THF).

-

Base Addition: Add 15.0 mmol (1.5 eq) of anhydrous Triethylamine (TEA) to act as the HCl scavenger.

-

Thermal Control: Cool the reaction mixture to 0 °C using an ice bath to control the exothermic silylation reaction[4].

-

Reagent Addition: Dropwise add 12.0 mmol (1.2 eq) of Trimethylsilyl chloride (TMSCl). A dense white precipitate (TEA-HCl) will immediately begin to form.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor via TLC (using hexane/ethyl acetate).

-

Precipitation: Add 30 mL of cold, anhydrous hexane to fully crash out the amine salt.

-

Filtration: Filter the suspension rapidly under an inert atmosphere (e.g., using a Schlenk frit) to prevent ambient moisture ingress.

-

Isolation: Evaporate the solvent in vacuo to isolate the TMOS product.

Sources

Technical Support Center: Optimizing Trimethyl(octadecyloxy)silane Derivatization for GC-MS

Welcome to the GC-MS Sample Preparation Support Center. This guide is designed for analytical chemists and drug development professionals who are converting long-chain aliphatic alcohols—specifically octadecanol (stearyl alcohol)—into trimethyl(octadecyloxy)silane via silylation.

By replacing the active, hydrogen-bonding proton of the octadecanol hydroxyl group with a trimethylsilyl (TMS) group, we eliminate peak tailing and increase thermal stability, allowing the C18 molecule to elute sharply and symmetrically during Gas Chromatography [1].

Core Methodology: The Self-Validating Silylation Protocol

Before troubleshooting, ensure you are following a kinetically and thermodynamically optimized baseline protocol. This protocol incorporates internal self-validation to ensure that any failure can be isolated to either the sample matrix, the reagent, or the instrument.

Step-by-Step Experimental Protocol

-

Sample Preparation & Internal Standardization:

-

Accurately weigh 1–5 mg of the octadecanol sample (or biological extract) into a 2 mL glass micro-reaction vial.

-

Self-Validation Step: Add a known concentration of an internal standard (e.g., 1-nonadecanol) to verify derivatization efficiency downstream.

-

Evaporate to absolute dryness under a gentle stream of ultra-pure nitrogen. Causality: Even trace moisture will preferentially hydrolyze the silylating reagent, quenching the reaction [2].

-

-

Reagent Addition:

-

Add 100 µL of anhydrous pyridine. Pyridine acts as both a solvent to dissolve the long aliphatic chain and an acid scavenger to neutralize the acidic byproducts of the reaction.

-

Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS). Causality: TMCS is a critical catalyst; it increases the electrophilicity of the silicon atom in BSTFA, dramatically lowering the activation energy required for the nucleophilic attack by the sterically hindered octadecanol oxygen [1].

-

-

Incubation (Thermodynamic Control):

-

Tightly cap the vial with a PTFE-lined septum.

-

Heat the mixture in a dry block heater at 60 °C for 30 minutes .

-

-

Cooling & Analysis:

-

Remove the vial and allow it to cool to room temperature.

-

Dilute with 500 µL of anhydrous hexane (optional, depending on column capacity).

-

Inject 1 µL into the GC-MS.

-

Fig 1. Standard self-validating workflow for octadecanol silylation.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and derivatization efficiency for octadecanol.

| Temperature (°C) | Reaction Time (min) | Derivatization Yield (%) | Risk of Artifacts | Scientist's Recommendation |

| 25 (Room Temp) | 15 - 30 | 60 - 80% | Low | Not recommended. Long aliphatic chains reduce molecular mobility, causing incomplete reactions. |

| 60 | 30 | > 99% | Low | Optimal Baseline. Ensures complete dissolution and quantitative silylation. |

| 70 | 60 | > 99% | Moderate | Unnecessary prolonged heating; increases risk of siloxane column bleed. |

| 100 | 15 | 90 - 95% | High | High risk of reagent degradation, solvent expansion, and artifact formation. |

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I seeing a split peak or a broad tailing peak for native octadecanol alongside my trimethyl(octadecyloxy)silane peak?

A: You are experiencing incomplete derivatization. While primary alcohols can technically be silylated at room temperature, the long C18 aliphatic chain of octadecanol limits its solubility and molecular mobility. If you do not heat the reaction to at least 60 °C, the reaction kinetics are too slow to reach quantitative completion within a standard timeframe. Furthermore, if your sample was not completely anhydrous, water will competitively react with BSTFA to form hexamethyldisiloxane (HMDS), leaving insufficient reagent to derivatize the octadecanol. Action: Dry your samples thoroughly under nitrogen and strictly adhere to the 60 °C / 30 min incubation parameter.

Fig 2. Troubleshooting logic tree for incomplete trimethyl(octadecyloxy)silane yield.

Q2: I am observing multiple unexpected peaks (artifacts) in my chromatogram. What causes this?

A: Artifact formation is typically caused by excessive temperature, prolonged reaction times, or degraded reagents. When silylation reactions are pushed to extreme temperatures (e.g., >80 °C) or left to incubate for hours, the derivatization reagent can react with itself, the solvent, or other matrix components to form unexpected silylation artifacts [3]. For instance, BSTFA can undergo complex rearrangements or react with trace amides and aldehydes in biological matrices to form false peaks that convolute the mass spectrum. Action: Cap your reaction time at 30 minutes and do not exceed 70 °C. Always run a "reagent-only" blank to map out baseline artifact peaks.

Q3: Should I use BSTFA or MTBSTFA for derivatizing long-chain aliphatic alcohols?

A: BSTFA is generally preferred for sterically hindered or high molecular mass compounds. While MTBSTFA (N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide) provides excellent separation for isomer analytes and yields robust [M-57]+ fragments, it struggles with sterically hindered sites. Compounds with high molecular mass or steric hindrance derivatized with MTBSTFA often produce very small analytical responses. BSTFA is the superior choice for ensuring complete derivatization of long-chain alcohols like octadecanol [4].

Q4: How do I validate that the reaction was successful before running my precious samples?

A: Implement a self-validating system using an internal standard and a reagent blank. Always spike your sample with an internal standard (like 1-nonadecanol) before derivatization. If the internal standard is fully derivatized (showing a single, sharp TMS-ether peak) but your target octadecanol is not, the issue is likely steric hindrance or matrix interference specific to the target, rather than a global reagent failure. If neither is derivatized, your BSTFA ampoule is likely compromised by atmospheric moisture and should be discarded immediately.

References

-

Title: Silylation Derivatization Reagent, BSTFA Source: Restek URL: [Link]

-

Title: Artifacts in trimethylsilyl derivatization reactions and ways to avoid them Source: Journal of Chromatography A (via PubMed) URL: [Link]

-

Title: Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis Source: Talanta (via PubMed) URL: [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. restek.com [restek.com]

- 3. Artifacts in trimethylsilyl derivatization reactions and ways to avoid them - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Best practices for storing moisture-sensitive trimethyl(octadecyloxy)silane

Technical Support Center: Trimethyl(octadecyloxy)silane (TMOS)

A Guide for Researchers on Optimal Storage and Handling

Welcome to the technical support guide for trimethyl(octadecyloxy)silane (TMOS), a critical reagent for surface modification in advanced materials science and drug delivery systems.[1][] This document provides field-proven insights and troubleshooting advice to ensure the integrity and performance of your moisture-sensitive TMOS.

The long octadecyl chain in TMOS imparts significant hydrophobic properties, making it an excellent agent for creating water-repellent surfaces on materials like glass, silica, and metals.[3] However, the very nature of its silicon-oxygen bond makes it highly susceptible to hydrolysis. Improper storage can lead to rapid degradation, compromising experimental reproducibility and the efficacy of your final application, whether it's a self-assembled monolayer or a controlled-release drug formulation.[][3] This guide is structured to address the most common challenges and questions encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What is trimethyl(octadecyloxy)silane, and why is it so sensitive to moisture?

Trimethyl(octadecyloxy)silane (CAS No. 18748-98-6) is an organosilane compound featuring a trimethylsilyl group attached to a long-chain octadecyloxy group.[3][4][5] Its moisture sensitivity stems from the reactivity of the silicon-oxygen bond. In the presence of water, the molecule undergoes hydrolysis, where the bond between the silicon atom and the octadecyloxy group is cleaved. This reaction forms trimethylsilanol and octadecanol.[6][7] The newly formed silanol groups are highly reactive and can condense with each other to form stable but undesirable siloxane (Si-O-Si) networks, which often appear as white precipitates.[8][9] This process is irreversible and renders the TMOS ineffective for its intended surface modification purpose.

Q2: What are the ideal conditions for storing a new, unopened bottle of TMOS?

For optimal shelf life, a new, unopened bottle should be stored in a cool, dry, and well-ventilated area, protected from light.[1] The recommended temperature range is typically room temperature, between 15-25°C.[1] It is also crucial to store it away from incompatible materials such as strong acids, bases, and oxidizing agents, which can catalyze its degradation.[1]

Q3: My lab is very humid. What additional precautions should I take for long-term storage?

In environments with high ambient humidity, standard storage may not be sufficient. The best practice is to store the tightly sealed container inside a secondary enclosure that provides a dry, inert atmosphere.[10] This can be a desiccator cabinet with a fresh, active desiccant or, for maximum protection, a glove box or storage container purged with an inert gas like nitrogen or argon.[11][12] Inert gas blanketing displaces the moisture-laden air, creating a protective environment that significantly extends the product's lifespan.[10][13]

Q4: How can I tell if my stored TMOS has degraded?

Degradation of TMOS often presents clear visual cues. You may observe:

-

Cloudiness or Haze: The initially clear liquid may become turbid.

-

White Precipitate: The formation of solid white particles or a gel-like substance at the bottom of the container is a definitive sign of hydrolysis and condensation.[14]

-

Performance Failure: The most critical indicator is a failure in its application. For example, a glass slide treated with degraded TMOS will not exhibit the expected hydrophobicity (i.e., water will not bead up on the surface).

Q5: Once I open a bottle of TMOS, what is the best way to handle and store it to maintain its integrity?

Once the factory seal is broken, the risk of moisture contamination increases dramatically. The key is to minimize the headspace air and prevent atmospheric exchange.

-

Work Quickly: Open the container only for the time necessary to dispense the required amount.

-

Inert Gas Blanket: Before re-sealing, flush the headspace of the container with a dry, inert gas such as nitrogen or argon.[13][15] This displaces any moist air that entered.

-

Secure Sealing: Ensure the cap is tightly closed. For bottles with screw caps, using a secondary seal like Parafilm can provide extra protection against moisture ingress.

-

Aliquot if Necessary: For frequently used reagents, consider aliquoting the main stock into smaller, single-use vials under an inert atmosphere. This protects the primary supply from repeated exposure.

Troubleshooting Guide

Problem: My TMOS solution, which was once clear, now contains a white, solid precipitate. What is it, and can I still use the remaining liquid?

Cause: The white precipitate is a polysiloxane polymer.[8] This is the result of significant hydrolysis of the TMOS from exposure to moisture, followed by the condensation of the resulting silanol intermediates.[9]

Solution: The presence of this precipitate indicates that the reagent is substantially degraded. The remaining liquid will have a lower concentration of active TMOS and will be contaminated with byproducts. It is strongly advised not to use it. Using this material will lead to non-reproducible results, incomplete surface coverage, and poor hydrophobic performance. The bottle should be disposed of according to your institution's hazardous waste guidelines.[16]

Problem: I treated a silica-based surface with TMOS, but the surface is not hydrophobic. What went wrong?

Cause: This is a common failure mode that can be traced to several sources:

-

Degraded TMOS: As discussed above, the most likely culprit is hydrolyzed TMOS. The active ingredient is no longer present in sufficient concentration to effectively functionalize the surface.

-

Improper Surface Preparation: The substrate surface must be scrupulously clean and dry for the silanization reaction to occur. Contaminants like oils or dirt can mask the surface hydroxyl groups that TMOS reacts with.[17]

-

Insufficient Reaction Time/Conditions: The self-assembly of the monolayer takes time. Ensure you are following a validated protocol for reaction time and temperature. While some silanes require catalysis, TMOS typically reacts readily with surface silanols.[8]

Troubleshooting Steps:

-

First, verify the integrity of your TMOS. Check for any visual signs of degradation.

-

If the silane appears pristine, review your substrate cleaning procedure. Ensure all organic residues are removed and the surface is properly dried before application.[17]

-

Confirm that your application method (e.g., dipping, spraying) ensures uniform coverage.[17]

Problem: I'm observing variability in the release profile of my drug from a TMOS-modified delivery system.

Cause: In drug delivery applications, TMOS is used to create a hydrophobic barrier that controls the rate of drug release.[] Inconsistent performance points directly to a lack of control over the hydrophobicity of your material, which is likely due to variability in the quality of the TMOS coating. If your TMOS has partially degraded, the resulting surface will be a patchwork of hydrophobic (TMOS) and hydrophilic (unreacted silica/silanol) regions, leading to erratic and unpredictable release kinetics.

Solution: Implement a strict quality control check on your incoming TMOS. Before using a new bottle in a critical experiment, perform a simple "contact angle" test on a standardized glass slide. A properly treated surface should exhibit a high water contact angle. This quick test can validate the reagent's activity and save you from troubleshooting complex formulations down the line.

Data & Protocols

Summary of Storage Conditions

| Parameter | Unopened Container | Opened Container |

| Temperature | 15–25°C (Room Temp)[1] | 15–25°C (Room Temp) |

| Atmosphere | Original Sealed | Inert Gas (Nitrogen/Argon) Blanket[13] |

| Humidity | Store in a dry area | Store in a desiccator or glovebox[11][12] |

| Light | Protect from light[1] | Protect from light |

Experimental Protocols

Protocol 1: Recommended Long-Term Storage

-

Inspect Upon Receipt: When the new bottle arrives, inspect the cap and seal for any signs of damage.

-

Log Information: Record the date of receipt and the planned opening date on the bottle.

-

Primary Storage: Place the unopened bottle in a designated cabinet for chemical storage that is cool, dry, and away from direct sunlight and incompatible chemicals.[1]

-

Secondary Containment (for humid labs): Place the bottle inside a desiccator containing an active desiccant (e.g., silica gel with a moisture indicator). For ultimate protection, store it within a nitrogen-purged glove box or cabinet.[10][11]

Protocol 2: Aliquoting TMOS for Routine Use

This protocol should be performed inside a fume hood with an inert gas source (e.g., a Schlenk line or a nitrogen-purged glovebox).

-

Prepare Vials: Select the appropriate number of small glass vials with PTFE-lined screw caps. Ensure the vials are thoroughly cleaned and dried in an oven (e.g., at 120°C for at least 2 hours) to remove any adsorbed water. Allow them to cool to room temperature in a desiccator.

-

Inert Atmosphere: Bring the dried vials and the main stock bottle of TMOS into a nitrogen-filled glovebox. If a glovebox is unavailable, perform the transfer under a positive flow of dry nitrogen or argon in a fume hood.

-

Dispensing: Carefully uncap the main stock bottle. Using a clean, dry syringe or pipette, withdraw the desired amount of TMOS and dispense it into the smaller vials.

-

Blanket and Seal: Before capping the main stock bottle and the new aliquots, flush the headspace of each with dry nitrogen.[13] Immediately seal each vial tightly.

-

Label and Store: Clearly label each aliquot with the chemical name, concentration, and date of preparation. Store the aliquots under the same recommended conditions (in a desiccator). This prevents the need to repeatedly open the main stock bottle.

Visual Workflow

The following diagram outlines the decision-making process for handling and storing trimethyl(octadecyloxy)silane to ensure its chemical integrity.

Sources

- 1. Trimethyl(Octadecyloxy)Silane | 18748-98-6 | ChemicalCell [chemicalcell.com]

- 3. Buy Trimethyl(octadecyloxy)silane | 18748-98-6 [smolecule.com]

- 4. Stearoxytrimethylsilane | C21H46OSi | CID 87778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. Organosilanols - Wikipedia [en.wikipedia.org]

- 7. russoindustrial.ru [russoindustrial.ru]

- 8. gelest.com [gelest.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. labtech.com [labtech.com]

- 12. inertcorp.com [inertcorp.com]

- 13. Inerting, Blanketing and Purging | Air Liquide in Taiwan [tw.airliquide.com]

- 14. Precautions for Using Silane Coupling Agents - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]

- 15. static.prd.echannel.linde.com [static.prd.echannel.linde.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 17. How to Use Silane Coupling Agents: A Practical Guide- High-performance coupling agent [cn.epoxysca.com]

Efficient methods for removing trimethylsilyl groups from octadecyloxy compounds

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to remove trimethylsilyl (TMS) protecting groups from long-chain aliphatic compounds, such as octadecyloxy derivatives.

While the TMS group is inherently the most labile of all silyl ethers, the macroscopic physical properties of a C18 carbon chain often sabotage standard deprotection protocols. Below is a comprehensive, causality-driven troubleshooting guide and protocol repository designed to help you achieve quantitative cleavage of TMS ethers from highly lipophilic substrates.

The Core Challenge: Kinetics vs. Solubility

The silicon-oxygen bond in a TMS ether is highly polarized and sterically unhindered, making it extremely susceptible to nucleophilic attack by water, methanol, or fluoride ions[1]. However, the octadecyl chain (C18H37-) creates a massive hydrophobic domain.

The Causality of Failure: Standard TMS deprotection methods often rely on methanol as both the solvent and the nucleophile (e.g., catalytic HCl in MeOH). When an octadecyloxy-TMS compound is introduced to pure methanol, it rapidly aggregates and precipitates. While the thermodynamics heavily favor cleavage, the reaction kinetics plummet to zero because the reagents cannot physically access the sequestered Si-O bonds in the solid phase. The solution dictates a shift in solvent architecture to maintain a homogeneous phase.

Caption: Solvent selection workflow for lipophilic TMS ether deprotection.

Frequently Asked Questions (Troubleshooting)

Q1: My TMS deprotection in methanol/HCl is incomplete after 24 hours. Why?

Answer: Your starting material has likely crashed out of solution. Octadecanol derivatives are virtually insoluble in pure methanol at room temperature. Actionable Fix: Switch to a co-solvent system. Dissolve your compound in Tetrahydrofuran (THF) first, then add Methanol (MeOH) in a 1:1 ratio before adding your acid catalyst. THF easily solvates the lipophilic C18 chain, while MeOH provides the protic environment necessary to drive the transetherification/hydrolysis equilibrium forward[2].

Q2: I need to remove a TMS group without affecting a TBDMS (TBS) group on the same molecule. Is this possible?

Answer: Yes, highly possible. The steric shielding provided by the tert-butyl group on the TBDMS ether makes it vastly more robust than the TMS ether. As shown in the data table below, TBDMS is approximately 20,000 times more stable toward acidic hydrolysis than TMS[1]. By using precisely controlled mild acidic conditions (such as Pyridinium p-toluenesulfonate (PPTS) or 0.1 N HCl at room temperature), you can achieve 100% chemoselective cleavage of the TMS group[3].

Table 1: Relative Stability of Silyl Ethers[1]

| Silyl Ether | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis |

|---|---|---|

| TMS (Trimethylsilyl) | 1 | 1 |

| TES (Triethylsilyl) | 64 | 10 - 100 |

| TBDMS (tert-Butyldimethylsilyl) | 20,000 | ~20,000 |

| TIPS (Triisopropylsilyl) | 700,000 | 100,000 |

| TBDPS (tert-Butyldiphenylsilyl) | 5,000,000 | ~20,000 |

Q3: Can I use TBAF (Tetrabutylammonium fluoride) for octadecyloxy-TMS?

Answer: Absolutely. Fluoride-mediated cleavage is highly effective because the Si-F bond (582 kJ/mol) is significantly stronger than the Si-O bond (452 kJ/mol), providing an immense thermodynamic driving force. Furthermore, TBAF is supplied as a solution in THF, which perfectly circumvents the solubility issues associated with the octadecyl chain[2].

Self-Validating Experimental Protocols

To ensure scientific integrity, every reaction must be monitored. Because aliphatic chains lack UV chromophores, you cannot use a UV lamp to check your Thin Layer Chromatography (TLC) plates. You must use a chemical stain.

Caption: Self-validating TLC workflow for aliphatic TMS cleavage without UV activity.

Protocol A: Mild Acid-Catalyzed Cleavage (Lipophile-Adapted)

Best for: General deprotection, cost-efficiency, and preserving base-sensitive groups.

-

Dissolution: In an oven-dried round-bottom flask, dissolve the octadecyloxy-TMS compound (1.0 mmol) in 5 mL of anhydrous THF. Ensure complete dissolution.

-

Protic Addition: Add 5 mL of Methanol to the stirring solution. (If the solution turns cloudy, add THF dropwise until it clarifies).

-

Catalysis: Add 2-3 drops of 1.0 M Hydrochloric acid (HCl)[1]. Alternatively, for highly sensitive substrates, add 0.1 equivalents of PPTS (Pyridinium p-toluenesulfonate)[2].

-

Reaction: Stir at room temperature for 30–60 minutes.

-

Validation: Spot the reaction mixture on a silica TLC plate alongside the starting material. Elute with 9:1 Hexanes/Ethyl Acetate. Dip the plate in Phosphomolybdic Acid (PMA) stain and heat with a heat gun. The TMS ether will appear as a dark spot near the solvent front ( Rf≈0.9 ), while the deprotected octadecanol will appear much lower ( Rf≈0.3 ) due to hydrogen bonding with the silica.

-

Workup: Once TLC confirms complete consumption of the starting material, quench the reaction by adding 10 mL of saturated aqueous sodium bicarbonate ( NaHCO3 ).

-

Extraction: Remove the volatile solvents (THF/MeOH) under reduced pressure. Extract the aqueous residue with Ethyl Acetate ( 3×15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo to yield the pure octadecanol.

Protocol B: Fluoride-Mediated Cleavage (TBAF)

Best for: Acid-sensitive substrates or highly sterically hindered environments.

-

Dissolution: Dissolve the octadecyloxy-TMS compound (1.0 mmol) in 10 mL of anhydrous THF under an inert atmosphere (Nitrogen or Argon).

-

Reagent Addition: Cool the flask to 0 °C using an ice bath. Dropwise, add 1.2 mL of a 1.0 M solution of TBAF in THF (1.2 equivalents)[2].

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Cleavage of TMS by fluoride is typically instantaneous to 15 minutes.

-

Validation: Confirm completion via the PMA-stained TLC method described in Protocol A.

-

Workup: Quench the reaction by adding 10 mL of saturated aqueous ammonium chloride ( NH4Cl ).

-

Extraction: Extract the mixture with Ethyl Acetate or Diethyl Ether ( 3×15 mL). Wash the organic layer thoroughly with water to remove residual tetrabutylammonium salts, dry over MgSO4 , and concentrate.

Sources

Retention time comparison of trimethyl(octadecyloxy)silane in gas chromatography

An In-Depth Guide to the Gas Chromatographic Behavior of Trimethyl(octadecyloxy)silane: A Retention Time Comparison

For researchers, scientists, and professionals in drug development, mastering analytical techniques is paramount. Gas chromatography (GC) stands as a cornerstone for the separation and analysis of volatile and semi-volatile compounds. A critical parameter in any GC method is the retention time (RT), the time it takes for a specific compound to travel through the column to the detector. This guide provides an in-depth analysis of the retention time of trimethyl(octadecyloxy)silane, a long-chain organosilane, offering a comparative look at how different analytical conditions can be modulated to optimize its separation.